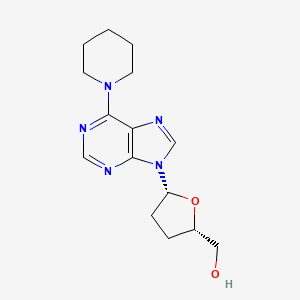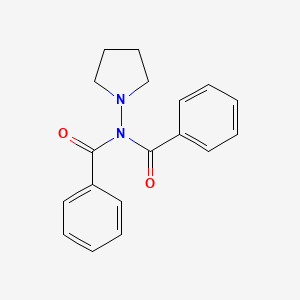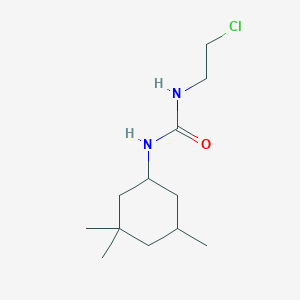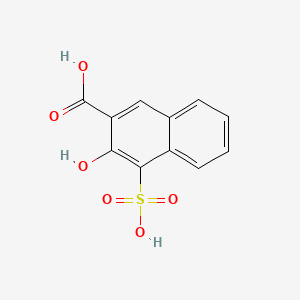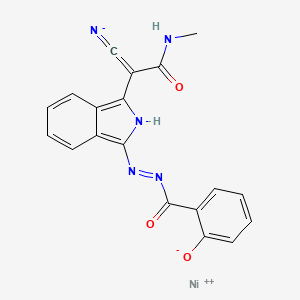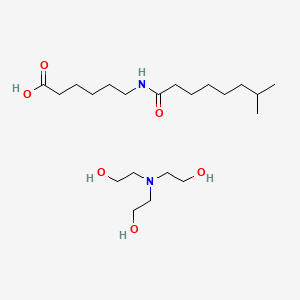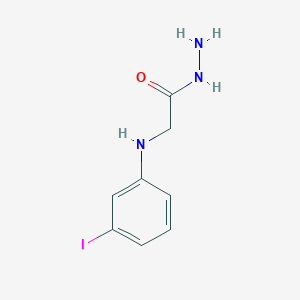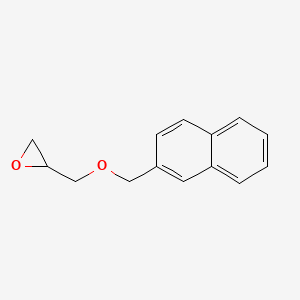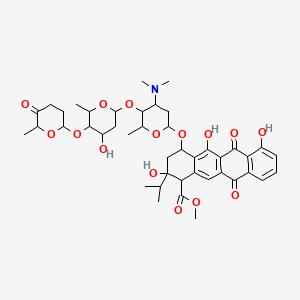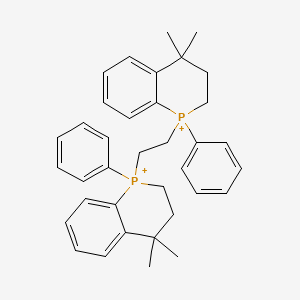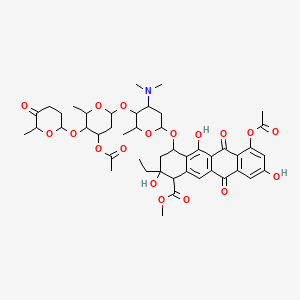![molecular formula C18H14N2O3 B12795239 3-Hydroxy-3-[2-(1H-indol-3-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one CAS No. 70452-29-8](/img/structure/B12795239.png)
3-Hydroxy-3-[2-(1H-indol-3-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NSC 234307 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is part of the National Service Center (NSC) collection, which includes a wide range of chemical entities used for research and development in medicinal chemistry and other scientific disciplines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of NSC 234307 involves a series of chemical reactions that require precise conditions to ensure the desired product is obtained. The synthetic route typically includes:
Starting Materials: The synthesis begins with readily available starting materials that undergo a series of transformations.
Reaction Conditions: The reactions are carried out under controlled temperatures, pressures, and pH levels to optimize yield and purity.
Catalysts and Reagents: Specific catalysts and reagents are used to facilitate the reactions and drive them to completion.
Industrial Production Methods
In an industrial setting, the production of NSC 234307 is scaled up using large reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include:
Batch Processing: Initial reactions are performed in batch reactors to ensure control over reaction parameters.
Purification: The crude product is purified using techniques such as crystallization, distillation, and chromatography.
Quality Control: Rigorous quality control measures are implemented to ensure the final product meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions
NSC 234307 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form different oxidation states.
Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, often using reducing agents like hydrogen gas or metal hydrides.
Substitution: Substitution reactions involve the replacement of one functional group with another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reducing Agents: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas are frequently used.
Reaction Conditions: Reactions are typically carried out under controlled temperatures, inert atmospheres, and specific solvents to ensure optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation states, while reduction can produce more reduced forms of the compound.
Aplicaciones Científicas De Investigación
NSC 234307 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in studies of cellular processes and biochemical pathways.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of NSC 234307 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies have elucidated the pathways involved, providing insights into its potential therapeutic applications.
Comparación Con Compuestos Similares
NSC 234307 can be compared with other similar compounds in terms of its structure, reactivity, and applications. Some similar compounds include:
NSC 125973: Another compound in the NSC collection with similar properties.
NSC 32065: Known for its use in cancer research and therapeutic development.
NSC 125973: Shares structural similarities and is used in related research fields.
The uniqueness of NSC 234307 lies in its specific reactivity and the breadth of its applications across different scientific disciplines.
Propiedades
Número CAS |
70452-29-8 |
|---|---|
Fórmula molecular |
C18H14N2O3 |
Peso molecular |
306.3 g/mol |
Nombre IUPAC |
3-hydroxy-3-[2-(1H-indol-3-yl)-2-oxoethyl]-1H-indol-2-one |
InChI |
InChI=1S/C18H14N2O3/c21-16(12-10-19-14-7-3-1-5-11(12)14)9-18(23)13-6-2-4-8-15(13)20-17(18)22/h1-8,10,19,23H,9H2,(H,20,22) |
Clave InChI |
GBZUGFINYPXQDD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CN2)C(=O)CC3(C4=CC=CC=C4NC3=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


